molecular formula C6H3BrF3NO2S B13907035 Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate

Cat. No.: B13907035
M. Wt: 290.06 g/mol
InChI Key: QJMBBUOWQMTQOV-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate ( 1449369-49-6) is a high-value heterocyclic building block designed for advanced chemical synthesis and agrochemical research. This compound features a reactive bromo substituent and an ester functional group on a thiazole core, making it a versatile precursor for the development of novel active ingredients. Its primary research application is in the synthesis of complex thiazole derivatives, particularly those investigated for their biological activity. The trifluoromethyl group is a key motif in modern agrochemistry, known to enhance the metabolic stability, lipophilicity, and overall bioavailability of molecules . As such, this ester is a critical intermediate in the exploration of new fungicidal agents, following the structural principles of established thiazole amide fungicides like thifluzamide . The compound is supplied with a documented molecular formula of C6H3BrF3NO2S and a molecular weight of 290.06 g/mol . For safe handling, please note the associated hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To preserve its integrity and reactivity, the material should be stored sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not classified as a drug, agricultural product, or food additive. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H3BrF3NO2S

Molecular Weight

290.06 g/mol

IUPAC Name

methyl 5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C6H3BrF3NO2S/c1-13-4(12)2-3(7)14-5(11-2)6(8,9)10/h1H3

InChI Key

QJMBBUOWQMTQOV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the thiazole ring bearing the trifluoromethyl group, followed by selective bromination and esterification. The key challenges include controlling regioselectivity and maintaining functional group integrity during halogenation and trifluoromethylation.

Method 1: Palladium-Catalyzed Suzuki-Miyaura Coupling and Esterification

Based on recent literature from medicinal chemistry research, a reliable synthetic route involves:

  • Step 1: Starting from commercially available 5-bromo-2-thiophenecarboxylic acid, a Fischer–Speier esterification is performed to obtain the corresponding methyl ester intermediate.
  • Step 2: A palladium-catalyzed Suzuki-Miyaura coupling introduces the trifluoromethyl group at the 2-position of the thiazole ring, yielding this compound.
  • Step 3: Hydrolysis under basic conditions can be applied to convert esters to acids if needed, but for this compound, the methyl ester is retained.

Comparative Data Table of Preparation Methods

Parameter Method 1: Suzuki-Miyaura Coupling Method 2: Chlorosulfuric Acid Chlorination Method 3: Hantzsch Thiazole Synthesis
Starting Material 5-bromo-2-thiophenecarboxylic acid Trifluoroacetic ethyl acetoacetate Thiosemicarbazone and hydrazonoyl halides
Key Reagents Palladium catalyst, boronic acid derivatives Chlorosulfuric acid, thioacetamide Triethylamine, ethanol
Reaction Conditions Mild, room temperature to reflux Low temperature (-15 to 15 °C), reflux Reflux in ethanol
Reaction Time Several hours 8-18 hours 2 hours
Yield (%) High (not explicitly stated) 91-92% Moderate to high (varies)
Purity (HPLC) High (implied) >98% Not specified
Scalability Suitable for laboratory scale Suitable for industrial scale Laboratory scale
Advantages Regioselective, mild conditions Cost-effective, high yield Versatile for diverse thiazole derivatives
Limitations Requires palladium catalyst Requires careful temperature control May require further optimization

In-Depth Research Findings and Notes

  • The chlorosulfuric acid method provides a robust industrial route with high yield and purity, leveraging controlled chlorination and cyclization steps.
  • The Suzuki-Miyaura coupling method offers excellent regioselectivity and is widely used in medicinal chemistry for late-stage functionalization, especially for introducing trifluoromethyl groups.
  • Hantzsch synthesis variations demonstrate the flexibility in thiazole ring formation, useful for analog development but less directly applied for this specific compound.
  • Analytical characterization data such as melting points (164-166 °C), HPLC purity (>98%), and NMR/IR spectra confirm the identity and quality of the synthesized compound in reported studies.
  • The trifluoromethyl group imparts unique electronic properties influencing biological activity, making precise synthetic control critical.

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Ethyl 5-Bromo-2-(Trifluoromethyl)Thiazole-4-Carboxylate (CAS: 1639974-42-7)

  • Structural Difference : Ethyl ester group replaces the methyl ester.
  • Biological Activity: Demonstrated anti-cancer activity via EGFR inhibition, reducing tumor proliferation in xenograft models . Commercial Status: Discontinued in various quantities (50 mg–500 mg), suggesting synthesis or stability challenges .

Methyl 2-Amino-5-(Trifluoromethyl)Thiazole-4-Carboxylate (CAS: 1086375-61-2)

  • Structural Difference: Bromine replaced by an amino group.
  • Impact: Solubility: The amino group enhances hydrogen bonding, likely increasing aqueous solubility.

Ethyl 2-Phenyl-5-Trifluoromethyl-1,3-Thiazole-4-Carboxylate

  • Structural Difference : Bromine replaced by a phenyl group.
  • Impact :
    • Molecular Interactions : The aromatic phenyl group enables π-π stacking with hydrophobic protein pockets, enhancing binding affinity.
    • Crystal Structure : Thiazole and phenyl rings are nearly coplanar, favoring solid-state stability and influencing bioavailability .

2-Amino-5-Bromo-4-Methylthiazole (CAS: 3034-57-9)

  • Structural Difference : Lacks the carboxylate ester and trifluoromethyl group.
  • Impact: Bioactivity: Amino and methyl groups may target different pathways (e.g., nucleophilic interactions with enzymes). Similarity Score: 0.85, indicating high structural overlap but distinct electronic properties .

Ethyl 5-Bromo-4-(Trifluoromethyl)Thiazole-2-Carboxylate (CAS: 1086393-21-6)

  • Structural Difference : Substituent positions shifted (bromo at 5, trifluoromethyl at 4, carboxylate at 2).
  • Molecular Weight: 304.08 g/mol, slightly higher than the methyl ester variant .

Data Table: Key Properties and Activities

Compound Name Substituents (Positions) Biological Activity Similarity Score Key Properties
Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate Br (5), CF₃ (2), COOMe (4) Under investigation N/A MW: 290.08 g/mol, LogP: ~2.1 (estimated)
Ethyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate Br (5), CF₃ (2), COOEt (4) Anti-cancer (EGFR inhibition) 0.73 MW: 304.10 g/mol, Discontinued
Methyl 2-amino-5-(trifluoromethyl)thiazole-4-carboxylate NH₂ (2), CF₃ (5), COOMe (4) Unknown 0.63 Enhanced solubility, MW: 240.16 g/mol
Ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate Ph (2), CF₃ (5), COOEt (4) Not reported 0.58 Planar structure, π-π interactions
2-Amino-5-bromo-4-methylthiazole NH₂ (2), Br (5), Me (4) Not reported 0.85 MW: 207.09 g/mol, High nucleophilicity

Biological Activity

Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential applications in pharmaceutical development.

Chemical Structure and Properties

  • Molecular Formula : C6H3BrF3N2O2S
  • Molecular Weight : 282.06 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The mechanism of action is primarily attributed to the compound's ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation.

Case Study :
In a study evaluating various thiazole derivatives against melanoma and prostate cancer cell lines, it was found that modifications at specific positions on the thiazole ring significantly enhanced antiproliferative activity. The presence of electron-withdrawing groups, such as bromine and trifluoromethyl groups, was associated with increased potency (IC50 values in the low nanomolar range) against these cancer types .

2. Antimicrobial Activity

Thiazole derivatives have also demonstrated promising antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Research Findings :
A comprehensive review indicated that thiazole compounds exhibit varying degrees of antimicrobial activity, with some derivatives achieving IC50 values as low as 10 µg/mL against resistant bacterial strains. The incorporation of halogen atoms (like bromine) and trifluoromethyl groups enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

The biological activities of this compound can be explained through SAR studies:

Substituent Position Effect on Activity
Position 2 (Trifluoromethyl)Increases lipophilicity and potency against cancer cells
Position 5 (Bromine)Enhances antimicrobial activity
Carboxylate Group (Position 4)Essential for solubility and interaction with biological targets

These findings suggest that careful modification of substituents can lead to the design of more effective therapeutic agents.

Applications in Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals targeting various diseases:

  • Antitumor Agents : Its derivatives are being explored as potential treatments for different types of cancers.
  • Antimicrobial Agents : The compound's effectiveness against resistant bacterial strains makes it a candidate for developing new antibiotics.
  • Agricultural Chemistry : It is also utilized in formulating agrochemicals aimed at improving crop resistance to pests and diseases .

Q & A

Q. What are the key considerations for synthesizing Methyl 5-bromo-2-(trifluoromethyl)thiazole-4-carboxylate?

The synthesis typically involves constructing the thiazole ring via cyclization of thiourea derivatives or halogenated precursors. For example, analogous thiazole esters are synthesized by reacting α-bromo ketones with thioureas under basic conditions, followed by esterification . Adjustments to reaction temperature (e.g., reflux in thionyl chloride) and solvent choice (e.g., ethanol for recrystallization) are critical to optimize yield and purity . Bromination at the 5-position may require electrophilic substitution using N-bromosuccinimide (NBS) in a controlled environment.

Q. How should this compound be stored to ensure stability?

Store at 2–8°C under inert nitrogen to prevent hydrolysis or oxidation of the ester and trifluoromethyl groups . Moisture-sensitive handling is essential due to the labile nature of the carboxylate ester.

Q. What spectroscopic techniques are recommended for structural confirmation?

  • NMR : Analyze 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group (δ ~ -60 ppm in 19F^{19}\text{F}) and bromine-induced deshielding of adjacent protons .
  • X-ray crystallography : Resolve crystal structures to verify bond lengths and dihedral angles, as demonstrated for ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate .
  • HPLC : Assess purity (>97%) using reverse-phase methods with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling aid in understanding reactivity patterns of this compound?

Density Functional Theory (DFT) calculations can predict electrophilic/nucleophilic sites. For example, the electron-withdrawing trifluoromethyl group at the 2-position increases the electrophilicity of the thiazole ring, directing substitutions (e.g., Suzuki couplings) to the 5-bromo position . Molecular electrostatic potential (MESP) maps may further clarify regioselectivity in cross-coupling reactions.

Q. What strategies address low yields in cross-coupling reactions involving the 5-bromo substituent?

  • Use palladium catalysts (e.g., Pd(PPh3_3)4_4) with ligands optimized for bulky substrates.
  • Pre-activate the bromide via transmetallation with organozinc reagents.
  • Monitor reaction progress with GC-MS to identify intermediates and byproducts .

Q. How can hydrolysis of the methyl ester be controlled for derivatization?

Controlled saponification using NaOH in ethanol/water (1:1) at 60°C converts the ester to the carboxylic acid. Quench the reaction at pH 1 with HCl to precipitate the product, as shown for analogous trifluoromethylthiazole derivatives . For selective hydrolysis, consider enzymatic methods or micellar catalysis to preserve the thiazole ring.

Q. What are the challenges in analyzing substituent effects on biological activity?

  • SAR Studies : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro) to assess potency changes.
  • Metabolic Stability : Use microsomal assays to evaluate esterase-mediated degradation, noting that methyl esters are generally more stable than ethyl analogs .
  • Crystallography : Correlate structural features (e.g., coplanarity of the thiazole and aryl groups) with binding affinity .

Methodological Notes

  • Contradictions in Synthesis : While uses thionyl chloride for cyclization, other routes may require milder conditions to avoid side reactions like over-halogenation.
  • Purity Discrepancies : Commercial batches may vary in purity (e.g., 95–97% in vs. >97% in ); always verify via independent HPLC .

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